molecular formula C13H15BrN2OS B2726747 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one CAS No. 851800-35-6

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one

Cat. No. B2726747
CAS RN: 851800-35-6
M. Wt: 327.24
InChI Key: NYERMZXMFZQIFB-UHFFFAOYSA-N
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Description

1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as BRD4 inhibitor due to its ability to inhibit the activity of the bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.

Scientific Research Applications

Synthesis and Biological Activity

Compounds structurally related to 1-(2-((4-bromobenzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)propan-1-one have been synthesized and explored for their biological activities, including antiviral, antimicrobial, and anticancer effects. For instance, derivatives carrying benzyl and 4-methylbenzyl groups were examined for their inhibitory effects on the replication of ortho- and paramyxoviruses. The presence of benzyl and thio structural units was crucial for selective biological activity, with some compounds specifically inhibitory to viruses such as influenza A and respiratory syncytial virus at concentrations significantly lower than cytotoxic concentrations (Golankiewicz et al., 1995).

Antioxidant, Antimicrobial, and Enzyme Inhibition

Further research has extended into examining the antioxidant, antimicrobial, and enzyme inhibitory properties of related compounds. Benzimidazole derivatives containing triazole, thiadiazole, and oxadiazole rings demonstrated significant α-glucosidase inhibitory, antimicrobial, and antioxidant activities, offering a potential basis for the development of new therapeutic agents (Menteşe et al., 2015).

Antimicrobial and Anticancer Activities

Novel 3-(4-bromobenzyl)-5-(thiophen-2-yl)-4H-1,2,4-triazol derivatives were synthesized and demonstrated promising antimicrobial activity against various bacteria and fungi strains. These findings suggest the potential of these compounds in the development of new antimicrobial agents (Kaneria et al., 2016). Additionally, hydroxyl-containing benzo[b]thiophene analogs showed selectivity towards laryngeal cancer cells, indicating potential applications in cancer therapy (Haridevamuthu et al., 2023).

properties

IUPAC Name

1-[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15BrN2OS/c1-2-12(17)16-8-7-15-13(16)18-9-10-3-5-11(14)6-4-10/h3-6H,2,7-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYERMZXMFZQIFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)N1CCN=C1SCC2=CC=C(C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15BrN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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